农杆菌素

描述

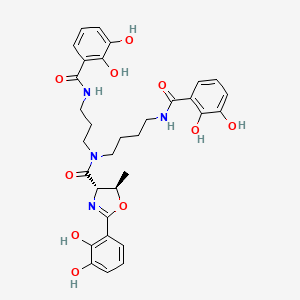

Agrobactin is a linear catechol siderophore . Siderophores are molecules that bind and transport iron in microorganisms like bacteria, fungi, and plants . Agrobactin enhances the uptake of ferric iron into young pea and bean plants, thereby promoting the synthesis of chlorophyll .

Synthesis Analysis

Microorganisms produce siderophores like Agrobactin under iron-deficient conditions . The synthesis of siderophores involves the production of diffusible molecules, both antimicrobial molecules and siderophores . The siderophore production kinetics, level of siderophore production, and type of siderophore produced vary among different bacteria .Molecular Structure Analysis

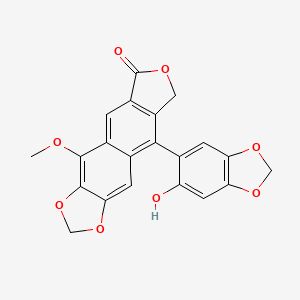

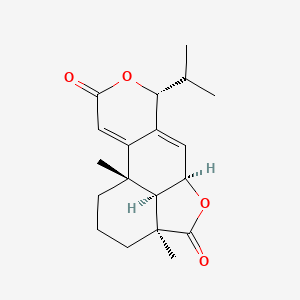

The molecular structure of Agrobactin is complex and involves a threonyl peptide of spermidine acylated with 3 residues of 2,3-dihydroxybenzoic acid . The carbonyl group of one residue of the latter participates in an oxazoline ring with the β-hydroxyl of the threonine moiety .Chemical Reactions Analysis

Siderophores like Agrobactin have the ability to chelate iron under alkaline conditions . They are produced by bacteria in response to iron deficiency and can reverse the iron starvation in these organisms precipitated by the presence of a ferric complexing agent not utilized by the cells .科学研究应用

农杆菌介导的植物转化:产生农杆菌素的农杆菌被广泛用作创造转基因植物的载体。这个过程对于增强植物对生物和非生物胁迫的耐受性、增加作物产量、抗虫害、植物修复以及改善作物植物的营养含量至关重要(Ziemienowicz, 2014)。

T-DNA 整合到植物基因组:农杆菌将自己的一段 DNA(T-DNA)转移到植物细胞核基因组中的独特能力是植物分子生物学和生物技术研究的核心(Tinland, 1996)。

在铁同化和毒性中的作用:农杆菌素在铁同化中的作用对于根癌农杆菌的毒性至关重要。农杆菌素生物合成缺陷的突变体在满足特定条件后仍然会导致植物产生瘤状生长(Leong & Neilands, 1981)。

瞬时植物转化:农杆菌介导的瞬时转化方法对于快速重组蛋白生产和植物功能基因组学研究非常重要(Křenek 等人,2015)。

植物-微生物相互作用的生物技术进步:农杆菌自然转移遗传物质的能力有助于理解植物-微生物相互作用和增强农业系统(Kumar & Srivastava, 2020)。

作用机制

未来方向

The future of research in this field could involve the development of siderophore antibiotic conjugates . By linking antibiotics to siderophores, the activity of existing antibiotics can potentially be reinvigorated . This strategy has shown promise in the treatment of resistant bacterial infections .

属性

IUPAC Name |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPMKVHHFNGYEN-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70393-50-9 | |

| Record name | Agrobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)

![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)

![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)